6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a chromenone core structure, which is fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the chromenone core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
The pyrimidine ring can be introduced through a subsequent cyclization reaction. This involves the reaction of an appropriate aminopyrimidine precursor with the chromenone intermediate under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a chromone derivative, while reduction of the amino group can produce an amine-substituted chromenone .
Scientific Research Applications
6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and cellular pathways.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases.
Industry: The compound can be used in the development of new materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of 6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
(2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Evaluated for its protein kinase inhibitory potency.
Pyrimido[4,5-d]pyrimidines: Investigated for their potential use against viral infections.
Uniqueness
6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is unique due to its dual functional groups (hydroxyl and amino) and the combination of chromenone and pyrimidine rings.
Properties
Molecular Formula |
C15H13N3O3 |
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Molecular Weight |
283.28 g/mol |
IUPAC Name |
6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C15H13N3O3/c1-7-5-12(19)21-14-8(2)13(20)10(6-9(7)14)11-3-4-17-15(16)18-11/h3-6,20H,1-2H3,(H2,16,17,18) |
InChI Key |
WBWQRDLDPSOJSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)C3=NC(=NC=C3)N)O)C |
Origin of Product |
United States |
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